9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-
Description
The compound 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- (hereafter referred to as the target compound) belongs to the β-carboline alkaloid family, characterized by a tricyclic pyrido[3,4-b]indole core. Key structural features include:
Properties
CAS No. |
63885-66-5 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25) |
InChI Key |
YYTLYUBIYOCQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Functionalization of β-Carboline Core
The preparation of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- typically starts from a 1-methyl-9H-pyrido[3,4-b]indole intermediate. The key step involves introducing the 4-methylbenzamidomethyl group at the 3-position, often achieved through:
- Morita-Baylis-Hillman (MBH) Reaction: This reaction allows the formation of carbon-carbon bonds at the 3-position of the β-carboline ring, enabling the attachment of benzamidomethyl substituents.
- Amidation Reactions: The benzamide moiety is introduced by reaction of the intermediate with 4-methylbenzoyl chloride or related benzamide precursors under controlled conditions.
This approach leverages the reactivity of the β-carboline nucleus and the electrophilic character of benzoyl derivatives to achieve selective substitution.
Two-Step Preparation via N-Oxide Intermediates
A detailed synthetic route reported for 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, closely related to the target compound, involves:
- Formation of β-Carboline N-oxide: The β-carboline is oxidized to its N-oxide derivative.
- Acetylation and Reflux: The N-oxide is refluxed in acetic anhydride for several hours to form an acetoxy intermediate.
- Hydrolysis and Purification: The intermediate is hydrolyzed in ethanol/aqueous sodium hydroxide and purified by column chromatography to yield the substituted β-carbolinone.
This method achieves moderate to high yields (45–85%) depending on the substituent and reaction time, and can be adapted for the 4-methylbenzamidomethyl substituent by appropriate choice of starting materials.
| Entry | Substituent (R1) | Product Code | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H | (4-2) | 6 | 65 |
| 2 | COOCH2CH3 (Ethoxycarbonyl) | (5-2) | 4 | 85 |
| 3 | CH2OH | (6-2) | 8 | 75 |
| 4 | CHO | (7-2) | 6 | 52 |
| 5 | CN | (8-2) | 4 | 72 |
| 6 | CONHNH2 | (9-2) | 4 | 67 |
| 7 | OCH3 | (12-2) | 10 | 45 |
| 8 | OCH2CH3 | (13-2) | 10 | 53 |
| 9 | Br | (14-2) | 12 | 30 |
| 10 | CONHCH3 | (15-2) | 4 | 82 |
Table 1: Yields and reaction times for various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives synthesized via N-oxide acetylation and hydrolysis.
One-Pot Manganese Dioxide Mediated Synthesis
An alternative efficient method involves a manganese dioxide mediated one-pot process that combines:
- Alcohol oxidation,
- Pictet-Spengler cyclization,
- Oxidative aromatization.
This method starts from activated alcohol precursors and provides access to methyl 9H-pyrido[3,4-b]indole-1-carboxylate derivatives, which can be further elaborated to the target compound by amidation and methylation steps.
Related Synthetic Routes from Patents
Patent literature describes the preparation of substituted 9H-pyrido(3,4-b)indole derivatives via:
- Reaction of 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole with benzaldehyde to form styryl intermediates,
- Subsequent oxidation to carboxylic acid derivatives,
- Esterification and acid addition salt formation.
While these methods focus on methoxy-substituted analogs, the general strategy of aldehyde condensation followed by oxidation and amidation is applicable to the 4-methylbenzamidomethyl substitution.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Morita-Baylis-Hillman (MBH) | Carbon-carbon bond formation at C-3 | Functional group tolerance | Requires activated substrates | Moderate |
| N-oxide Acetylation-Hydrolysis | Oxidation, acetylation, hydrolysis | Moderate to high yields, versatile | Multi-step, longer reaction time | 45–85 |
| One-Pot MnO2 Mediated | Oxidation, cyclization, aromatization | Convenient, fewer steps | Requires specific alcohol precursors | Moderate to high |
| Aldehyde Condensation + Oxidation (Patent) | Condensation with benzaldehyde, oxidation, esterification | Well-established, scalable | Focus on methoxy derivatives, may need adaptation | Moderate |
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is studied for its potential as an enzyme inhibitor. It has shown activity against monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of neurological disorders and certain types of cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of monoamine oxidase occurs through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core β-Carbolines: Harman and Norharman
Key Differences :
- Harman and norharman are dietary heterocyclic aromatic amines (HAAs) linked to carcinogenicity, whereas the target compound’s bioactivity remains unexplored .
3-Substituted β-Carbolines
Ferrocene-Triazole Hybrids (Compounds 20–22, )
Key Differences :
- Ferrocene hybrids exhibit redox activity due to the iron center, enabling unique mechanisms in anticancer applications . The target compound’s benzamide group may favor interactions with enzymes or receptors via hydrogen bonding.
Hydroxybenzamide Derivatives (Compound 8h, )
Key Differences :
Anti-Leishmanial β-Carbolines
β-carbolines with piperazine or benzamide substituents (e.g., derivatives from ) show potent activity against Leishmania spp. (IC50: 1–20 µM). The target compound’s 3-substituent could optimize selectivity for parasitic enzymes (e.g., trypanothione reductase) over human targets .
Physicochemical and Electronic Properties
- Electronic Effects : Computational studies on 1-substituted β-carbolines indicate that electron-donating groups (e.g., methyl) increase HOMO energy, enhancing nucleophilic reactivity . The benzamide group may further polarize the core, affecting binding to aromatic receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
